molecular formula C10H12N2O B046738 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide CAS No. 112794-29-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Cat. No. B046738
CAS RN: 112794-29-3
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a chemical compound with the CAS Number: 112794-29-3 . It has a molecular weight of 176.22 . This compound is used as a reactant for the synthesis of 1,2-cyclohexanedicarboxamides, which are cathepsin inhibitors .


Synthesis Analysis

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .


Molecular Structure Analysis

The IUPAC name of this compound is 1,2,3,4-tetrahydro-3-isoquinolinecarboxamide . The InChI code is 1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) .


Chemical Reactions Analysis

The compound has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds . It is used in the synthesis of 1,2-cyclohexanedicarboxamides .


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Peptidomimetics Design and Discovery

This compound is utilized in the design and discovery of peptidomimetics. Due to its distinct geometrical conformation and biological activity, it serves as a surrogate for proline and a rigid analogue of phenylalanine or tyrosine, which are important in targeting diverse enzymes or receptors .

Angiotensin-Converting Enzyme Inhibitors

In medicinal chemistry, substituting the Tic residue (short for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) for the proline residue of enalapril led to the development of the approved drug quinapril. This showcases its role in the synthesis of angiotensin-converting enzyme inhibitors .

Opioid Ligands Synthesis

The compound’s structure has been introduced into many compounds targeting opioid receptors. This application is significant in the development of new opioid ligands, which can lead to advancements in pain management and addiction treatment .

Farnesyl Transferase Inhibitors

It has been used in the synthesis of inhibitors that target farnesyl transferase, an enzyme involved in the post-translational modification of proteins. These inhibitors have potential applications in cancer treatment .

Integrin Antagonists

The compound plays a role in the development of integrin antagonists. Integrins are important in cell adhesion and signal transduction, and antagonists can be used in the treatment of thrombosis and metastatic cancer .

Prolyl Endopeptidases Inhibitors

It is involved in the synthesis of inhibitors for prolyl endopeptidases, which are enzymes that play a role in the maturation and degradation of peptide hormones and neuropeptides. Inhibitors can have therapeutic applications in diseases like Alzheimer’s .

Inflammation and Apoprotein B-100 Biosynthesis

This compound has been used in the synthesis of inhibitors for inflammation and apoprotein B-100 biosynthesis. This is relevant in the context of cardiovascular diseases, where controlling inflammation and lipid metabolism is crucial .

Matrix-Degrading Metalloproteinase Inhibition

It has applications in the synthesis of inhibitors for matrix-degrading metalloproteinases, which are involved in tissue remodeling and degradation. Inhibitors can be used to treat various diseases, including arthritis and cancer .

Future Directions

The compound has been used in trials studying Malaria . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

CAS RN

112794-29-3
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112794-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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